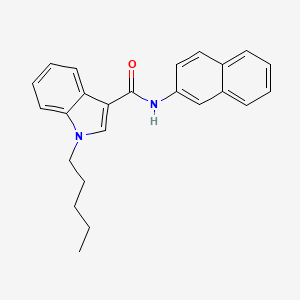

N-2-Naphthalenyl-1-pentyl-1H-indole-3-carboxamide

Vue d'ensemble

Description

N-2-Naphthalenyl-1-pentyl-1H-indole-3-carboxamide (CAS: 1338925-12-4) is a synthetic indole-3-carboxamide derivative characterized by a pentyl chain at the indole nitrogen and a 2-naphthalenyl group attached to the carboxamide moiety. Key properties include:

- Molecular Formula: C₂₄H₂₄N₂O

- Molar Mass: 356.46 g/mol

- Density: 1.12±0.1 g/cm³ (predicted)

- Boiling Point: 494.3±18.0 °C (predicted)

- pKa: 13.58±0.30 (predicted) .

This compound is also referred to as the "2’-naphthyl isomer" of NNEI (MN-24), distinguishing it from its positional isomer, N-1-naphthalenyl-1-pentyl-1H-indole-3-carboxamide (NNEI/MN-24) .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse de l'isomère 2’-naphtyle de NNEI implique la réaction de la 2-naphtylamine avec le chlorure d'acide 1-pentyl-1H-indole-3-carboxylique. La réaction est généralement effectuée dans un solvant organique tel que le dichlorométhane, sous atmosphère inerte, et à basse température pour éviter les réactions secondaires. Le produit est ensuite purifié par chromatographie sur colonne .

Méthodes de production industrielle : La production industrielle de l'isomère 2’-naphtyle de NNEI suit des voies de synthèse similaires mais à plus grande échelle. Le processus implique l'utilisation de réacteurs automatisés et de systèmes à flux continu pour garantir une qualité et un rendement constants. Le produit final est soumis à des mesures rigoureuses de contrôle de la qualité pour garantir sa pureté et sa stabilité .

Analyse Des Réactions Chimiques

Types de réactions : L'isomère 2’-naphtyle de NNEI subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé à l'aide d'agents oxydants forts comme le permanganate de potassium, conduisant à la formation d'acides carboxyliques.

Réduction : Les réactions de réduction peuvent être effectuées à l'aide d'agents réducteurs tels que l'hydrure de lithium et d'aluminium, conduisant à la formation d'amines.

Réactifs et conditions courants :

Oxydation : Permanganate de potassium en milieu acide.

Réduction : Hydrure de lithium et d'aluminium dans l'éther anhydre.

Substitution : Halogénures d'alkyle en présence d'une base comme l'hydrure de sodium.

Principaux produits :

Oxydation : Acides carboxyliques.

Réduction : Amines.

Substitution : Dérivés indoliques alkylés.

4. Applications de la recherche scientifique

L'isomère 2’-naphtyle de NNEI est largement utilisé dans la recherche scientifique, en particulier dans les domaines de la chimie médico-légale et de la toxicologie. Il sert d'étalon de référence analytique pour l'identification et la quantification des cannabinoïdes synthétiques dans les échantillons biologiques. En outre, il est utilisé dans l'étude des interactions avec les récepteurs cannabinoïdes et le développement de nouveaux agents thérapeutiques ciblant ces récepteurs .

5. Mécanisme d'action

L'isomère 2’-naphtyle de NNEI exerce ses effets en agissant comme un agoniste aux récepteurs cannabinoïdes, en particulier les récepteurs cannabinoïdes de type 1 (CB1) et de type 2 (CB2). Lors de la liaison à ces récepteurs, le composé active les voies de signalisation intracellulaires, conduisant à divers effets physiologiques. L'activation des récepteurs CB1 est associée à des effets psychoactifs, tandis que l'activation des récepteurs CB2 est liée à des effets anti-inflammatoires et immunomodulateurs .

Composés similaires :

NNEI : Le composé parent, présentant un groupe naphtylène lié en position un.

Isomère 2’-naphtyle de 5-fluoro NNEI : Un dérivé avec un atome de fluor au carbone terminal de la chaîne pentyle.

MN-18 : Un autre cannabinoïde synthétique présentant des similitudes structurales.

XLR-12 : Un cannabinoïde synthétique présentant des affinités réceptorielles similaires.

Unicité : L'isomère 2’-naphtyle de NNEI est unique en raison de la position du groupe naphtylène, qui influence son affinité de liaison et sa sélectivité pour les récepteurs cannabinoïdes. Cette variation structurale peut entraîner des différences dans les effets pharmacologiques et les voies métaboliques par rapport aux autres cannabinoïdes synthétiques .

Applications De Recherche Scientifique

Scientific Research Applications

NNEI serves as an essential tool in several areas of scientific research:

-

Forensic Chemistry :

- NNEI is utilized as an analytical reference standard in forensic laboratories for the identification and quantification of synthetic cannabinoids in biological samples. Its presence can be indicative of synthetic cannabinoid use or abuse.

- Case Study : A study highlighted the detection of NNEI in post-mortem blood samples from individuals who experienced acute health crises related to synthetic cannabinoid use, emphasizing its relevance in forensic toxicology .

-

Pharmacological Studies :

- Researchers investigate the pharmacokinetics and pharmacodynamics of NNEI to understand its effects on the human body. The compound's interactions with cannabinoid receptors provide insights into potential therapeutic applications.

- Research Findings : A study demonstrated that NNEI exhibits high affinity for CB1 receptors, similar to other well-known synthetic cannabinoids, which suggests its potential role in developing new therapeutic agents targeting these receptors .

-

Toxicology :

- NNEI is instrumental in toxicological assessments, particularly concerning new psychoactive substances (NPS). Its effects on human health are studied to evaluate risks associated with synthetic cannabinoid consumption.

- Data Table : Below is a summary of reported cases associated with NNEI:

Biochemical Mechanisms

The biochemical properties of NNEI are significant for understanding its applications:

- Mechanism of Action : NNEI binds to CB1 and CB2 receptors, leading to conformational changes that activate or inhibit downstream signaling pathways. This interaction influences cyclic AMP (cAMP) levels and activates mitogen-activated protein kinases (MAPKs), affecting cellular functions such as gene expression and metabolism .

- Cellular Effects : In neuronal cells, NNEI modulates neurotransmitter release and alters gene expression related to cell survival and inflammation. This highlights its potential implications in neurological research and therapeutic development.

Preparation Methods

The synthesis of NNEI involves specific chemical reactions:

- Synthetic Route : The compound is synthesized through the reaction of 2-naphthylamine with 1-pentyl-1H-indole-3-carboxylic acid chloride under controlled conditions (e.g., low temperatures) to prevent side reactions.

- Industrial Production : On a larger scale, automated reactors are employed to ensure consistent quality. Rigorous quality control measures are implemented during production.

Mécanisme D'action

NNEI 2’-naphthyl isomer exerts its effects by acting as an agonist at cannabinoid receptors, specifically the cannabinoid type 1 (CB1) and type 2 (CB2) receptors. Upon binding to these receptors, the compound activates intracellular signaling pathways, leading to various physiological effects. The activation of CB1 receptors is associated with psychoactive effects, while CB2 receptor activation is linked to anti-inflammatory and immunomodulatory effects .

Comparaison Avec Des Composés Similaires

Positional Isomers: 1-Naphthalenyl vs. 2-Naphthalenyl Substitution

The primary structural analogs of N-2-naphthalenyl-1-pentyl-1H-indole-3-carboxamide are its positional isomers , differing in the attachment site of the naphthalene group:

Key Findings :

- The 2-naphthalenyl isomer may exhibit altered binding affinities to cannabinoid receptors (CB1/CB2) due to steric and electronic effects compared to the 1-naphthalenyl isomer .

- Pharmacokinetic differences (e.g., metabolic stability) are hypothesized but require empirical validation.

Fluorinated Derivatives: Enhanced Lipophilicity and Potency

Fluorination of the pentyl chain is a common structural modification in synthetic cannabinoids to enhance lipophilicity and metabolic stability:

Key Findings :

Indazole-Based Carboxamides: Structural and Pharmacological Divergence

Indazole cores are often used in place of indole to modulate receptor selectivity:

Key Findings :

- Indazole-based carboxamides (e.g., AB-PINACA) often exhibit distinct receptor selectivity profiles compared to indole derivatives, with reported shifts toward CB2 receptor activity .

Activité Biologique

N-2-Naphthalenyl-1-pentyl-1H-indole-3-carboxamide (also known as N-naphthalen-2-yl-1-pentylindole-3-carboxamide) is a synthetic cannabinoid that has garnered attention for its biological activity, particularly its interaction with the endocannabinoid system. This article provides a comprehensive overview of its biological activity, mechanisms of action, pharmacokinetics, and relevant research findings.

Target Receptors

This compound primarily interacts with the cannabinoid receptors CB1 and CB2, which are G-protein coupled receptors (GPCRs) involved in various physiological processes. The binding of this compound to these receptors mimics the effects of endogenous cannabinoids, leading to activation or inhibition depending on the concentration and receptor subtype involved.

Biochemical Pathways

The compound influences several biochemical pathways by modulating neurotransmitter release and altering gene expression related to cell survival, apoptosis, and inflammation. It has been shown to affect cyclic AMP (cAMP) levels and activate mitogen-activated protein kinases (MAPKs), which are crucial for cellular signaling .

Pharmacokinetics

This compound is characterized by its lipophilic nature, allowing it to cross the blood-brain barrier effectively. This property is significant for its psychoactive effects. The compound is primarily metabolized in the liver by cytochrome P450 enzymes, resulting in various metabolites that may also exhibit biological activity .

Biological Effects

Cellular Effects

In vitro studies demonstrate that this compound can modulate neurotransmitter release in neuronal cells, affecting synaptic transmission and plasticity. Its effects vary with dosage; lower doses may lead to mild receptor activation, while higher doses can cause pronounced physiological changes .

Animal Studies

Research involving animal models has shown that the compound's effects are dose-dependent. At low doses, it produces subtle changes in behavior and metabolism, whereas higher doses result in significant alterations in physiological responses .

Case Studies and Experimental Data

A series of studies have evaluated the potency of this compound as an agonist at CB receptors. For instance, a study reported EC50 values indicating that this compound exhibits significant agonistic activity at both CB1 and CB2 receptors .

| Compound | Receptor Type | EC50 Value (nM) |

|---|---|---|

| This compound | CB1 | 16–43 |

| This compound | CB2 | 29–216 |

This table summarizes the effective concentration required for half-maximal response (EC50) at each receptor type.

Safety and Toxicology

While synthetic cannabinoids like this compound can have therapeutic potential, they are also associated with serious health risks. Reports indicate that synthetic cannabinoids can lead to acute health incidents, including overdoses and fatalities . Therefore, understanding their pharmacological profiles is crucial for assessing their safety.

Q & A

Q. Basic: What synthetic methodologies are recommended for synthesizing N-2-Naphthalenyl-1-pentyl-1H-indole-3-carboxamide, and what reaction conditions critically influence yield?

Answer:

The synthesis of indole-carboxamide derivatives typically involves coupling reactions between activated carboxylic acid derivatives (e.g., naphthalenecarboxylic acid) and amines (e.g., pentyl-substituted indole precursors). Key steps include:

- Activation of the carboxyl group using coupling agents like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base to form an active ester intermediate .

- Purification via flash chromatography (e.g., cyclohexane/EtOAc gradients) to isolate the product, with yields highly dependent on solvent choice, temperature control, and stoichiometric ratios of reagents .

Q. Basic: Which spectroscopic techniques are most effective for structural characterization of this compound?

Answer:

- H NMR : Critical for verifying indole and naphthalenyl proton environments. For example, aromatic protons in the naphthalenyl group resonate at δ 7.74–7.83 ppm, while indole NH signals appear as broad singlets near δ 7.98 ppm .

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., expected [M+H] for CHNO is 356.19) and rules out impurities .

- FT-IR : Validates carboxamide C=O stretching vibrations (~1650–1680 cm) and NH bending (~1550 cm) .

Q. Advanced: How can researchers resolve contradictions in bioactivity data across different cellular assays?

Answer:

Contradictions may arise from:

- Cell line specificity : Use isogenic cell lines or primary cells to control for genetic variability.

- Assay conditions : Standardize parameters like serum concentration, incubation time, and solvent controls (e.g., DMSO ≤0.1%) to minimize artifacts .

- Dose-response validation : Perform EC/IC curves in triplicate and compare with reference compounds (e.g., JWH-203, a structurally related cannabinoid agonist) to assess potency trends .

Q. Advanced: What computational strategies predict binding affinity to cannabinoid receptors?

Answer:

- Molecular docking : Use crystal structures of CB1/CB2 receptors (PDB: 5TGZ) to model ligand-receptor interactions, focusing on hydrophobic pockets accommodating the naphthalenyl and pentyl groups .

- Molecular Dynamics (MD) Simulations : Assess binding stability over 100-ns trajectories, monitoring key residues (e.g., CB1 Lys192) for hydrogen bonding with the carboxamide moiety .

- QSAR Modeling : Corrogate substituent effects (e.g., naphthalenyl vs. phenyl) on binding using descriptors like logP and polar surface area .

Q. Basic: How can purity be ensured during synthesis, and which analytical techniques validate it?

Answer:

- Purification : Flash chromatography (e.g., silica gel, hexane/EtOAc) removes unreacted starting materials.

- HPLC : Use a C18 column with UV detection (λ = 254 nm) to achieve >95% purity, confirmed by a single peak in chromatograms .

- Melting Point Analysis : Compare experimental values (e.g., 145–148°C) with literature data to detect crystalline impurities .

Q. Advanced: How does the naphthalenyl substituent’s position (2- vs. 1-) impact physicochemical properties and receptor binding?

Answer:

- Physicochemical effects : 2-Naphthalenyl derivatives exhibit higher lipophilicity (logP ~5.2) than 1-substituted analogs (~4.8), influencing solubility and membrane permeability .

- Receptor interactions : Docking studies suggest 2-naphthalenyl’s planar geometry enhances π-π stacking with CB1 Trp356, increasing binding affinity compared to 1-substituted analogs .

Q. Basic: What in vitro assays are suitable for initial pharmacological screening?

Answer:

- Radioligand binding assays : Compete with H-CP55940 for CB1/CB2 receptors to measure IC values .

- Functional assays : Monitor cAMP inhibition or β-arrestin recruitment in HEK293 cells transfected with cannabinoid receptors .

Q. Advanced: What strategies improve solubility for in vivo studies without compromising activity?

Answer:

- Prodrug design : Introduce phosphate esters at the indole NH, hydrolyzed in vivo to regenerate the active compound.

- Co-solvent systems : Use cyclodextrin complexes or Cremophor EL to enhance aqueous solubility while maintaining >90% bioactivity .

Q. Advanced: How can discrepancies between computational and experimental metabolic stability data be addressed?

Answer:

- In vitro metabolism : Incubate with liver microsomes and quantify parent compound depletion via LC-MS/MS. Adjust computational models (e.g., CYP450 docking) to reflect observed oxidation sites .

- Metabolite identification : Use high-resolution MS/MS to characterize hydroxylated or glucuronidated metabolites, refining QSAR parameters .

Q. Basic: What are the stability profiles under varying storage conditions?

Answer:

- Short-term storage : Store at –20°C in anhydrous DMSO (sealed under nitrogen) to prevent hydrolysis.

- Long-term stability : Lyophilized powders remain stable >2 years at –80°C, validated by periodic HPLC and NMR checks .

Propriétés

IUPAC Name |

N-naphthalen-2-yl-1-pentylindole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N2O/c1-2-3-8-15-26-17-22(21-11-6-7-12-23(21)26)24(27)25-20-14-13-18-9-4-5-10-19(18)16-20/h4-7,9-14,16-17H,2-3,8,15H2,1H3,(H,25,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKGPFICOQRIBQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN1C=C(C2=CC=CC=C21)C(=O)NC3=CC4=CC=CC=C4C=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901043052 | |

| Record name | NNEI 2'-Naphthyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901043052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1338925-12-4 | |

| Record name | N-2-Naphthalenyl-1-pentyl-1H-indole-3-carboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1338925-12-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NNEI 2'-Naphthyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901043052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.